4-Methyl-1-thiophen-3-yl-pentan-1-one
Description
4-Methyl-1-thiophen-3-yl-pentan-1-one is a ketone derivative featuring a thiophene ring substituted at the third position and a methyl group at the fourth carbon of the pentanone backbone. Thiophene-containing molecules are often studied for their electronic properties and metabolic stability, making this compound relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H14OS |
|---|---|
Molecular Weight |
182.28 g/mol |
IUPAC Name |
4-methyl-1-thiophen-3-ylpentan-1-one |
InChI |
InChI=1S/C10H14OS/c1-8(2)3-4-10(11)9-5-6-12-7-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
CWKLVRMEIACIKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)C1=CSC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Influence: The ketone group in 4-Methyl-1-thiophen-3-yl-pentan-1-one confers lower reactivity toward nucleophiles compared to its alcohol analog, 1-(4-Methylphenyl)-1-propanol, which has a hydroxyl group prone to oxidation . The 1,3-dione analog (CAS 1340095-93-3) exhibits enhanced acidity due to two electron-withdrawing ketones, enabling enolate formation, a property absent in the single-ketone target compound .
Physical Properties: The target compound’s molecular weight (196.27 g/mol) is identical to its 1,3-dione analog, but the latter’s dual ketones likely increase melting point and solubility in polar solvents . The hydroxyphenyl derivative (62439-32-1) may exhibit higher water solubility due to its phenolic -OH group, whereas the thiophene-based compounds are more lipophilic .
Research Implications and Limitations
- Data Gaps : Experimental data (e.g., spectroscopic profiles, thermodynamic properties) are lacking, necessitating further studies to validate inferred comparisons.
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